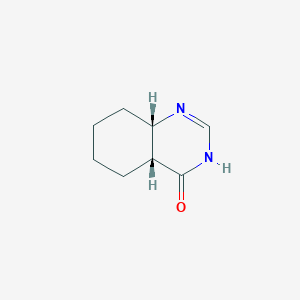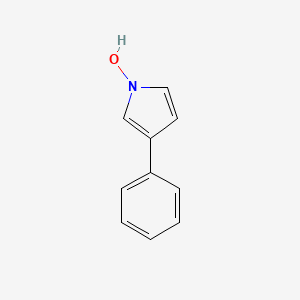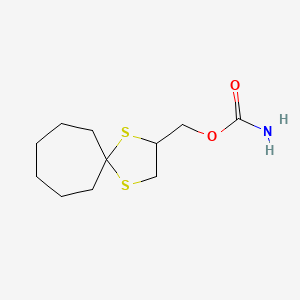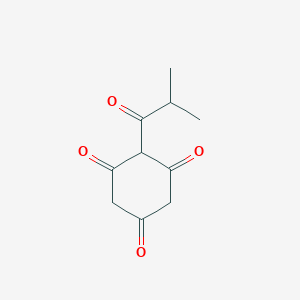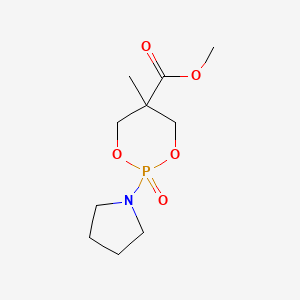![molecular formula C3H6AsO3P B14688776 2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane CAS No. 24647-30-1](/img/structure/B14688776.png)
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxa-4-phospha-1-arsabicyclo[222]octane is a unique chemical compound characterized by its bicyclic structure containing phosphorus and arsenic atoms
Métodos De Preparación
The synthesis of 2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane involves specific reaction conditions and reagents. One common method includes the reaction of 1-oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane with arsenic trichloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides and arsenic oxides, while reduction may produce phosphines and arsines .
Aplicaciones Científicas De Investigación
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways . The presence of phosphorus and arsenic atoms in the structure allows for unique interactions with biological molecules, leading to specific biochemical effects .
Comparación Con Compuestos Similares
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound lacks the arsenic atom and is used in similar applications but with different reactivity and properties.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: This derivative has an additional isopropyl group and an oxidized phosphorus atom, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of phosphorus and arsenic atoms within a bicyclic structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
24647-30-1 |
|---|---|
Fórmula molecular |
C3H6AsO3P |
Peso molecular |
195.97 g/mol |
Nombre IUPAC |
2,6,7-trioxa-4-phospha-1-arsabicyclo[2.2.2]octane |
InChI |
InChI=1S/C3H6AsO3P/c1-5-4-6-2-8(1)3-7-4/h1-3H2 |
Clave InChI |
MEBCDSGDTTUXAZ-UHFFFAOYSA-N |
SMILES canónico |
C1O[As]2OCP1CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


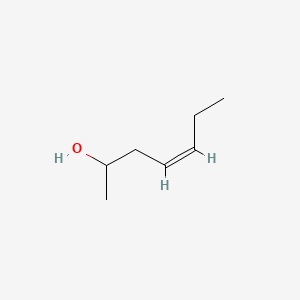
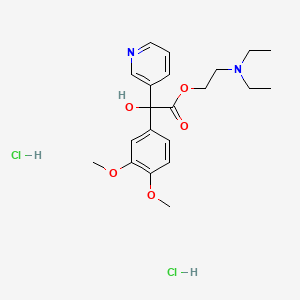
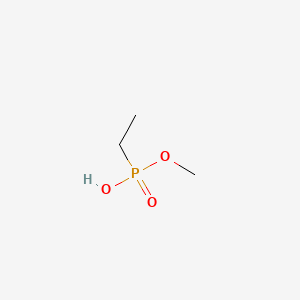
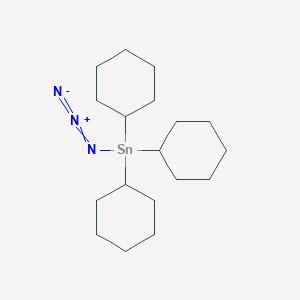
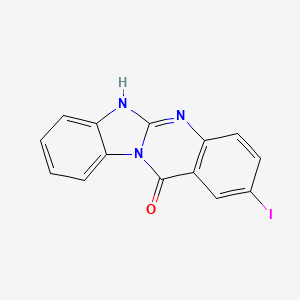
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)

![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)
